1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Overview
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which combines the triazole and thiadiazole rings, contributes to its wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione typically involves the cyclization of 4-amino-1,2,4-triazole-3-thiol with various electrophiles. Common electrophiles used in this synthesis include phenacyl bromides, hydrazonoyl halides, and chloroacetaldehyde . The reaction is usually carried out in the presence of a condensing agent such as phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolo-thiadiazole compounds .
Scientific Research Applications
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound inhibits the activity of enzymes such as urease and shikimate dehydrogenase, which are essential for the survival of bacteria and fungi
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the thione group but shares similar biological activities.
1,3,4-Thiadiazole: This compound has a simpler structure and is less biologically active compared to this compound.
1,2,4-Triazole: This compound is a precursor in the synthesis of this compound and exhibits some biological activities.
The uniqueness of this compound lies in its combined triazole and thiadiazole rings, which contribute to its diverse biological activities and wide range of applications.
Properties
IUPAC Name |
5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4S2/c8-3-6-7-1-4-5-2(7)9-3/h1H,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUBMYGUBLAIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1NC(=S)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403226 | |
Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-10-2 | |
Record name | NSC80536 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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